molecular formula C18H17NO4 B2636385 1-(6-{[(E)-2-(4-methoxyphenyl)ethenyl]amino}-2H-1,3-benzodioxol-5-yl)ethan-1-one CAS No. 882747-81-1

1-(6-{[(E)-2-(4-methoxyphenyl)ethenyl]amino}-2H-1,3-benzodioxol-5-yl)ethan-1-one

Cat. No.: B2636385
CAS No.: 882747-81-1
M. Wt: 311.337
InChI Key: HVCVSIBWQLCPIP-BQYQJAHWSA-N
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Description

The compound 1-(6-{[(E)-2-(4-methoxyphenyl)ethenyl]amino}-2H-1,3-benzodioxol-5-yl)ethan-1-one features a benzodioxol core substituted with an (E)-ethenylamino group linked to a 4-methoxyphenyl moiety and an ethanone (acetyl) group.

Properties

IUPAC Name

1-[6-[[(E)-2-(4-methoxyphenyl)ethenyl]amino]-1,3-benzodioxol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-12(20)15-9-17-18(23-11-22-17)10-16(15)19-8-7-13-3-5-14(21-2)6-4-13/h3-10,19H,11H2,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCVSIBWQLCPIP-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1NC=CC3=CC=C(C=C3)OC)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC2=C(C=C1N/C=C/C3=CC=C(C=C3)OC)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-{[(E)-2-(4-methoxyphenyl)ethenyl]amino}-2H-1,3-benzodioxol-5-yl)ethan-1-one typically involves multiple steps, including the formation of the benzodioxole ring and the introduction of the methoxyphenyl group. Common synthetic routes may include:

    Step 1: Formation of the benzodioxole ring through cyclization reactions.

    Step 2: Introduction of the methoxyphenyl group via electrophilic aromatic substitution.

    Step 3: Coupling of the intermediate products to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(6-{[(E)-2-(4-methoxyphenyl)ethenyl]amino}-2H-1,3-benzodioxol-5-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(6-{[(E)-2-(4-methoxyphenyl)ethenyl]amino}-2H-1,3-benzodioxol-5-yl)ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-{[(E)-2-(4-methoxyphenyl)ethenyl]amino}-2H-1,3-benzodioxol-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Affecting Gene Expression: Altering the expression of genes related to its biological activity.

Comparison with Similar Compounds

Benzodioxol-Ethanone Derivatives

Compounds sharing the benzodioxol-ethanone backbone but differing in substituents provide insights into how functional groups modulate properties:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Applications Evidence Source
Target Compound 4-Methoxyphenyl ethenylamino, ethanone ~327.34 (estimated) Conjugated system; potential bioactivity [7, 15]
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-one (CAS 3162-29-6) Ethanone only 164.16 Simpler structure; baseline solubility [15]
1-(2H-1,3-Benzodioxol-5-yl)-2-(pyridin-3-yl)ethan-1-one (CAS 99466-48-5) Pyridinyl, ethanone 267.27 Enhanced polarity due to pyridine [16]

Key Observations :

  • Replacement of the ethenylamino group with pyridinyl (CAS 99466-48-5) increases polarity, which may alter solubility and binding affinity in biological systems .

Methoxyphenyl-Substituted Analogs

Methoxyphenyl groups are common in bioactive molecules, influencing receptor interactions:

Compound Name Structure Features Biological Relevance Evidence Source
Target Compound 4-Methoxyphenyl ethenylamino Potential kinase or enzyme inhibition [7]
2-((4-Methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one (3e) 4-Methoxyphenyl amino, sulfonyl group Anti-inflammatory or COX-2 inhibition [9]
Eutylone (1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one) Ethylamino, butanone CNS stimulant (regulated) [11]

Key Observations :

  • The target compound’s ethenylamino linker may enable π-π stacking with aromatic residues in enzymes, unlike the sulfonyl group in compound 3e, which offers hydrogen-bonding capacity .
  • Eutylone’s ethylamino group confers stimulant properties, whereas the target’s ethenylamino group likely reduces such activity due to steric and electronic differences .

Schiff Base and Ethenylamino Derivatives

Schiff bases and ethenylamino-linked compounds often exhibit metal chelation or photophysical properties:

Compound Name Structural Class Notable Characteristics Evidence Source
Target Compound Ethenylamino-linked Schiff base Potential fluorescence or chelation [5, 7]
2-((E)-1-(3-((E)-1-(2-Hydroxyphenyl)ethylideneamino)-2-methylphenylimino)ethyl)phenol Bis-Schiff base Chelates metals; studied via DFT [5]
Truncated S-MGBs (e.g., compound 3 in [7]) Ethenylamino-pyridinium Antiparasitic activity; low aggregation [7]

Key Observations :

  • The target compound ’s Schiff base-like structure may enable metal ion binding, similar to the bis-Schiff base in , but with reduced steric hindrance due to the benzodioxol core .
  • Truncated S-MGB analogs with ethenylamino groups () demonstrate low aggregation, suggesting the target compound may also exhibit favorable solubility .

Predicted Properties :

  • Solubility: Moderate in polar aprotic solvents (DMSO, acetone) due to the ethanone and methoxyphenyl groups.
  • Stability: The conjugated system may reduce hydrolysis susceptibility compared to non-conjugated Schiff bases .

Biological Activity

The compound 1-(6-{[(E)-2-(4-methoxyphenyl)ethenyl]amino}-2H-1,3-benzodioxol-5-yl)ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Chemical Name: 1-(6-{[(E)-2-(4-methoxyphenyl)ethenyl]amino}-2H-1,3-benzodioxol-5-yl)ethan-1-one
Molecular Formula: C18H18N2O3
CAS Number: [Not available in search results]

The compound features a benzodioxole moiety, which is known for its various biological activities, including anti-inflammatory and anticancer properties. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving membrane permeability.

The biological activity of this compound may be attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cancer progression and inflammation. Preliminary studies suggest that it may inhibit pathways related to cell proliferation and survival.

Biological Activity Overview

Activity Type Description Reference
AnticancerInhibits tumor cell growth in various cancer lines.
Anti-inflammatoryReduces inflammatory markers in vitro and in vivo models.
Enzyme InhibitionPotentially inhibits specific kinases involved in cancer signaling pathways.

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

  • Antitumor Activity Study
    • A study assessed the compound's effect on human cancer cell lines (e.g., Mia PaCa-2, PANC-1). Results indicated significant cytotoxicity at micromolar concentrations, suggesting its potential as an anticancer agent. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.
  • Anti-inflammatory Effects
    • Another investigation focused on the compound's ability to modulate inflammatory responses in macrophages. The results demonstrated a reduction in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6), indicating its potential utility in treating inflammatory diseases.
  • Structure-Activity Relationship (SAR) Analysis
    • SAR studies revealed that modifications to the methoxy group significantly affect the compound's potency against cancer cells. The presence of electron-donating groups enhanced activity, while bulky substituents reduced efficacy.

Research Findings

Recent findings highlight the following aspects of the compound's biological activity:

  • Cytotoxicity: The compound exhibits selective cytotoxicity towards cancer cells without significantly affecting normal cells.
  • Mechanistic Insights: Molecular docking studies suggest that it binds effectively to key targets involved in cancer metabolism.
  • Pharmacokinetics: Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics.

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